molecular formula C21H20N4O3S3 B15083902 methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate

Cat. No.: B15083902
M. Wt: 472.6 g/mol
InChI Key: KFGFSYMFMZYTIG-SSDVNMTOSA-N
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Description

Methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a hydrazone linkage, and a benzoate ester group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The 4-methylbenzyl sulfanyl group is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-methylbenzyl chloride.

    Formation of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the thiadiazole derivative with hydrazine hydrate under reflux conditions.

    Acetylation: The resulting hydrazone compound is acetylated using acetic anhydride to form the acetyl hydrazone intermediate.

    Esterification: Finally, the benzoate ester group is introduced through an esterification reaction with methyl 4-formylbenzoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone linkage can be reduced to hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Amides, esters, and other substituted derivatives.

Scientific Research Applications

Methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes involved in cellular metabolism, DNA, and proteins involved in cell signaling pathways.

    Pathways Involved: The compound may interfere with cellular processes such as DNA replication, protein synthesis, and cell division, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate
  • Methyl 4-[(E)-{2-[({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate

Uniqueness

Methyl 4-[(E)-{2-[({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoate is unique due to the presence of the 4-methylbenzyl sulfanyl group, which may confer specific biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C21H20N4O3S3

Molecular Weight

472.6 g/mol

IUPAC Name

methyl 4-[(E)-[[2-[[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C21H20N4O3S3/c1-14-3-5-16(6-4-14)12-29-20-24-25-21(31-20)30-13-18(26)23-22-11-15-7-9-17(10-8-15)19(27)28-2/h3-11H,12-13H2,1-2H3,(H,23,26)/b22-11+

InChI Key

KFGFSYMFMZYTIG-SSDVNMTOSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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